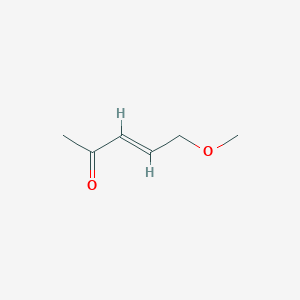

5-Methoxypent-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59376-65-7 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(E)-5-methoxypent-3-en-2-one |

InChI |

InChI=1S/C6H10O2/c1-6(7)4-3-5-8-2/h3-4H,5H2,1-2H3/b4-3+ |

InChI Key |

JVFCLMBHAHOOKN-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=O)/C=C/COC |

Canonical SMILES |

CC(=O)C=CCOC |

Origin of Product |

United States |

Significance of 5 Methoxypent 3 En 2 One As a Versatile Synthetic Intermediate

The utility of 5-Methoxypent-3-en-2-one and its analogues as synthetic intermediates stems from the dual reactivity imparted by its constituent functional groups. The enone system, an α,β-unsaturated carbonyl moiety, and the enol ether group, an alkene with an alkoxy substituent, allow for a range of chemical transformations. This ambiphilic nature permits reactions with both electrophiles and nucleophiles. nih.gov

The electron-rich nature of the enol ether makes it susceptible to attack by electrophiles. wikipedia.org Conversely, the enone structure provides an electrophilic site at the β-carbon for conjugate addition by nucleophiles and at the carbonyl carbon for direct addition. This dual reactivity allows these types of compounds to act as building blocks in the construction of diverse molecular architectures, including various heterocyclic systems.

For instance, highly functionalized derivatives such as 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one (B1276936) have proven to be exceptionally useful precursors. Research has demonstrated its successful application in the synthesis of a variety of nitrogen-containing heterocycles, including pyrazoles, pyrroles, and pyrimidines. thieme-connect.comresearchgate.netclockss.org The reaction of this brominated enone with primary aliphatic amines can be selectively controlled to produce either β-enaminones or functionalized 1H-pyrroles. thieme-connect.com Furthermore, its reaction with hydrazine (B178648) monohydrate is a key step in forming pyrazole (B372694) rings. researchgate.net These transformations highlight the potential of the methoxypent-en-one scaffold in generating complex molecules from relatively simple starting materials.

Contextualization Within Enone and Enol Ether Chemistry Research

The study of 5-Methoxypent-3-en-2-one is firmly rooted in the broader research areas of enone and enol ether chemistry. Enones are a common structural motif found in numerous bioactive natural products, which has driven significant research into their synthesis and reactivity. uic.edu Methodologies for the regioselective functionalization of enones are critical for the efficient total synthesis of these natural products. uic.edu

Enol ethers are recognized as versatile building blocks in organic synthesis due to their unique reactivity. nih.govresearchgate.net They are electron-rich alkenes, a property conferred by the electron-donating alkoxy group, which enhances their susceptibility to electrophilic attack compared to simple alkenes. wikipedia.org While the emergence of silyl (B83357) enol ethers drew significant attention for their utility in reactions like Mukaiyama aldol (B89426) and Michael additions sioc-journal.cn, alkyl enol ethers like this compound offer a distinct reactivity profile and are valuable in their own right. researchgate.net The relative nucleophilic reactivities of enolates, enamines, and silyl enol ethers have been quantified, providing a framework for predicting their behavior in synthetic transformations. thieme-connect.com

The combination of both functionalities in a single molecule, as seen in the methoxypentenone structure, creates a platform for a variety of synthetic strategies. The enone and enol ether groups can be manipulated independently or in synergy to facilitate diverse ring-forming annulation processes. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methoxypent 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 5-Methoxypent-3-en-2-one, providing detailed information about the chemical environment of each atom.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the primary structural assignment of this compound. The molecule can exist as two geometric isomers, (E)- and (Z)-5-methoxypent-3-en-2-one, which are distinguishable by their distinct NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key diagnostic signals for this compound include the acetyl protons, the olefinic protons, the methylene (B1212753) protons adjacent to the methoxy (B1213986) group, and the methoxy protons themselves.

The stereochemistry of the double bond can be determined by the coupling constant (J-value) between the two olefinic protons (H-3 and H-4). For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected, whereas the (Z)-isomer will exhibit a smaller coupling constant (typically 6-12 Hz). The chemical shifts of the protons are also influenced by the stereochemistry.

Predicted ¹H NMR Data for this compound

| Proton | (E)-isomer Chemical Shift (δ, ppm) | (E)-isomer Multiplicity | (E)-isomer Coupling Constant (J, Hz) | (Z)-isomer Chemical Shift (δ, ppm) | (Z)-isomer Multiplicity | (Z)-isomer Coupling Constant (J, Hz) |

| H-1 (CH₃-C=O) | ~2.20 | s | - | ~2.25 | s | - |

| H-3 (=CH-C=O) | ~6.10 | d | ~16 | ~5.90 | d | ~8 |

| H-4 (=CH-CH₂) | ~6.80 | dt | ~16, ~4 | ~6.50 | dt | ~8, ~6 |

| H-5 (CH₂-O) | ~4.00 | d | ~4 | ~4.10 | d | ~6 |

| OCH₃ | ~3.30 | s | - | ~3.35 | s | - |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their functional group and hybridization state. The carbonyl carbon (C-2) is typically observed in the downfield region (190-200 ppm). The olefinic carbons (C-3 and C-4) resonate in the range of 100-150 ppm, and their specific shifts can also be influenced by the double bond geometry. The methylene carbon (C-5) and the methoxy carbon will appear in the upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon | (E)-isomer Chemical Shift (δ, ppm) | (Z)-isomer Chemical Shift (δ, ppm) |

| C-1 (CH₃-C=O) | ~27 | ~28 |

| C-2 (C=O) | ~198 | ~199 |

| C-3 (=CH-C=O) | ~130 | ~128 |

| C-4 (=CH-CH₂) | ~145 | ~143 |

| C-5 (CH₂-O) | ~70 | ~68 |

| OCH₃ | ~58 | ~59 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a cross-peak between the olefinic protons H-3 and H-4, and between H-4 and the methylene protons H-5, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the signal for C-1 would be correlated with the H-1 protons, C-3 with H-3, C-4 with H-4, C-5 with H-5, and the methoxy carbon with the methoxy protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. Key HMBC correlations would include the H-1 protons to the carbonyl carbon C-2 and the olefinic carbon C-3, and the methoxy protons to C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry. For the (E)-isomer, a NOE correlation might be observed between H-3 and H-5, while for the (Z)-isomer, a stronger NOE would be expected between H-4 and the methoxy protons.

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound. Rotation around the C3-C4 single bond can lead to different conformers (s-cis and s-trans) which may interconvert at a rate that is on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to study these exchange processes. At low temperatures, the rotation may be slow enough to observe separate signals for the different conformers, while at higher temperatures, these signals may coalesce into a single averaged signal. Analysis of the line shapes at different temperatures can provide thermodynamic and kinetic parameters for the conformational exchange.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. The molecular formula of this compound is C₆H₁₀O₂. The calculated exact mass for this formula allows for its unambiguous identification and differentiation from other compounds with the same nominal mass.

High-Resolution Mass Spectrometry Data for C₆H₁₀O₂

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 114.0681 |

| [M+H]⁺ | 115.0759 |

| [M+Na]⁺ | 137.0578 |

Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used to confirm the structure. The fragmentation of this compound is expected to be influenced by the presence of both the α,β-unsaturated ketone and the vinyl ether functionalities.

Key fragmentation pathways would likely involve:

α-cleavage: Loss of the acetyl group (CH₃CO•) to form a resonance-stabilized cation.

McLafferty rearrangement: If a γ-hydrogen is available, a characteristic rearrangement can occur. In this case, it is not a primary expected pathway.

Cleavage of the C-O bond: Fragmentation at the ether linkage can lead to the loss of a methoxy radical (•OCH₃) or a methoxy group.

Loss of neutral molecules: Elimination of small, stable molecules such as carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) from fragment ions.

Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Possible Neutral Loss |

| 114 | [C₆H₁₀O₂]⁺• | - |

| 99 | [C₅H₇O₂]⁺ | •CH₃ |

| 83 | [C₅H₇O]⁺ | •OCH₃ |

| 71 | [C₄H₇O]⁺ | •CH₃CO |

| 43 | [CH₃CO]⁺ | •C₄H₇O |

Note: These are predicted fragments based on general fragmentation rules for similar compounds.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds within complex mixtures. In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, subjected to fragmentation, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound (m/z 114.07), the fragmentation in MS/MS is dictated by the presence of the α,β-unsaturated ketone and the enol ether functionalities. The initial ionization, typically electrospray ionization (ESI) or electron ionization (EI), would generate a molecular ion [M]+• or a protonated molecule [M+H]+. Subsequent fragmentation (collision-induced dissociation) would likely proceed through characteristic pathways.

Key fragmentation pathways for the molecular ion of this compound (m/z 114) in EI-MS would include:

α-Cleavage: The cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. nih.gov This could lead to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 99, or the loss of an acetyl radical (•CH₃CO) to form an ion at m/z 71.

McLafferty Rearrangement: While less likely due to the structure, if a gamma-hydrogen is available, a McLafferty rearrangement could occur.

Cleavage of the Enol Ether: Fragmentation can occur at the C-O bond of the methoxy group, leading to the loss of a methoxy radical (•OCH₃) resulting in an ion at m/z 83, or the loss of formaldehyde (CH₂O) via rearrangement.

The resulting fragmentation data is invaluable for identifying this compound in complex matrices without the need for complete separation.

Table 1: Proposed MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 114 ([M]+•) | 99 | •CH₃ (15 Da) | α-Cleavage at C1-C2 bond |

| 114 ([M]+•) | 71 | •COCH₃ (43 Da) | Cleavage of C3-C4 bond |

| 114 ([M]+•) | 83 | •OCH₃ (31 Da) | Cleavage of the methoxy group |

HPLC-MS and GC-MS Coupling for Purity Assessment and Reaction Monitoring

Coupling chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with mass spectrometry provides a robust platform for both purity assessment and reaction monitoring.

GC-MS: Given the likely volatility of this compound, GC-MS is a highly suitable technique. The sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer for detection and identification. This method allows for the separation of the target compound from starting materials, byproducts, and solvents. By tracking the peak area of this compound over time, the progress of a reaction can be quantitatively monitored. Pyrazines, for instance, are often analyzed using GC-MS to characterize isomers based on their fragmentation. researchgate.net

HPLC-MS: For less volatile derivatives or if the compound is thermally labile, HPLC-MS is the method of choice. A liquid mobile phase carries the sample through a packed column for separation. The eluent is then introduced into the mass spectrometer, often via an ESI source. HPLC-MS is particularly useful for monitoring reactions in solution, where samples can be directly injected to track the disappearance of reactants and the appearance of products.

Both techniques are crucial for establishing the purity profile of a synthesized batch of this compound, identifying and quantifying any impurities present.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignment for Functional Group Identification (Ketone, Enol Ether)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. msu.edu The resulting spectra provide clear signatures for the functional groups present. For this compound, the key functional groups are the conjugated ketone, the enol ether, and the methyl groups.

Ketone Group (C=O): The carbonyl stretch of a ketone typically appears as a strong, sharp band in the IR spectrum. msu.edu For an α,β-unsaturated ketone, conjugation lowers the vibrational frequency compared to a saturated ketone. Therefore, the C=O stretch for this compound is expected in the range of 1650-1685 cm⁻¹.

Enol Ether Group (C=C-O-C): This group is characterized by several bands. The C=C stretching vibration, being part of a conjugated system, is expected around 1600-1640 cm⁻¹. The C-O stretching of the enol ether will produce strong bands. Specifically, the =C-O-C asymmetric stretch is typically found in the 1200-1275 cm⁻¹ region, while the symmetric stretch appears around 1020-1075 cm⁻¹.

Methoxy Group (-OCH₃): A characteristic C-H stretching band for the methoxy group is expected around 2830-2860 cm⁻¹. semanticscholar.org

The presence of both keto and enol forms in related compounds can be studied by observing the characteristic bands for each tautomer in the IR spectrum. nih.govresearchgate.netmdpi.com

Table 2: Predicted IR and Raman Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (sp²) | Alkenyl | 3010-3095 | Medium | Strong |

| C-H Stretch (sp³) | Methyl/Methoxy | 2850-3000 | Medium-Strong | Strong |

| C=O Stretch | α,β-Unsaturated Ketone | 1650-1685 | Strong | Medium |

| C=C Stretch | Conjugated Alkene | 1600-1640 | Medium-Variable | Strong |

| C-H Bend | Methyl | 1375-1450 | Medium | Medium |

| =C-O-C Asymmetric Stretch | Enol Ether | 1200-1275 | Strong | Weak |

| =C-O-C Symmetric Stretch | Enol Ether | 1020-1075 | Medium | Medium |

In Situ IR Studies for Reaction Monitoring

In situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes (e.g., ReactIR), allows for the real-time monitoring of chemical reactions. mt.comnih.gov This methodology provides continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. researchgate.netacs.org

For the synthesis of this compound, an in situ IR probe could be inserted directly into the reaction vessel. By monitoring the characteristic vibrational bands, one could:

Track the consumption of starting materials by observing the disappearance of their unique IR peaks.

Follow the formation of the this compound product by tracking the growth of its characteristic C=O stretch (around 1670 cm⁻¹) and C=C stretch (around 1620 cm⁻¹).

Detect the presence of any transient intermediates or the formation of byproducts.

This real-time data is invaluable for understanding reaction kinetics, optimizing reaction conditions (temperature, catalyst loading, addition rates), and ensuring reaction completion, leading to improved yield and purity. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions in the Conjugated System

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions. The conjugated system in this compound, which includes the C=C double bond and the C=O group, is a strong chromophore.

Two primary electronic transitions are expected for this molecule:

π → π Transition:* This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated system, this transition requires less energy than in isolated double bonds, resulting in a strong absorption band at a longer wavelength (λmax). youtube.comegyankosh.ac.inmasterorganicchemistry.com

n → π Transition:* This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom of the carbonyl group) to the π* antibonding orbital. This is a lower-energy, "forbidden" transition, resulting in a much weaker absorption band at a longer wavelength than the π → π* transition. masterorganicchemistry.comyoutube.com

The position of the λmax for the π → π* transition in conjugated enones can be estimated using the Woodward-Fieser rules. youtube.com

Table 3: Woodward-Fieser Rule Calculation for λmax of this compound

| Contribution | Wavelength Increment (nm) | Value (nm) |

|---|---|---|

| Base value for an acyclic α,β-unsaturated ketone | - | 215 |

| Contribution of an α-alkyl group (methyl at C3) | +10 | 10 |

| Contribution of a β-alkoxy group (methoxy at C5) | +35 | 35 |

| Calculated λmax (in Ethanol) | 260 |

The calculated λmax of approximately 260 nm corresponds to the π → π* transition. A weaker n → π* transition would be expected at a longer wavelength, likely in the 310-330 nm region. youtube.com

Quantitative Analysis in Reaction Studies

The ability to quantitatively monitor the progress of a chemical reaction is essential for optimizing reaction conditions, determining kinetics, and maximizing product yield. For reactions involving the synthesis or transformation of this compound, several spectroscopic techniques can be employed for in-situ or ex-situ quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for quantitative analysis (qNMR). By integrating the signals corresponding to specific protons of this compound and comparing them to an internal standard of known concentration, the concentration of the analyte in the reaction mixture can be determined. For instance, the methoxy protons or the vinyl protons could serve as unique spectroscopic handles for quantification.

Illustrative ¹H NMR Data for a Related Enone Structure

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.15 | s | 3H | -C(O)CH₃ |

| 3.70 | s | 3H | -OCH₃ |

| 5.90 | d | 1H | =CH- |

This data is illustrative for a generic methoxy-substituted enone and does not represent experimentally verified data for this compound.

Chromatographic Methods Coupled with Mass Spectrometry (e.g., GC-MS or LC-MS): These hyphenated techniques are highly sensitive and selective, making them ideal for monitoring complex reaction mixtures. Gas chromatography (GC) or liquid chromatography (LC) separates the components of the mixture, and mass spectrometry (MS) provides detection and quantification. By creating a calibration curve with known concentrations of this compound, the concentration in a reaction sample can be accurately determined.

Infrared (IR) Spectroscopy: While not as precise for quantification as NMR or chromatography, in-situ IR spectroscopy can be used to monitor the relative changes in concentration of reactants and products over time. The carbonyl (C=O) stretch of the ketone and the C=C stretch of the alkene in this compound would be distinct vibrational bands to monitor.

X-Ray Crystallography of this compound Derivatives

While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.

Solid-State Structural Elucidation

X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles, which confirms the connectivity and conformation of a molecule in the solid state. For a derivative of this compound, this technique could reveal the stereochemistry of the double bond (E/Z configuration) and the preferred conformation of the methoxy group.

Illustrative Crystallographic Data for a Small Organic Molecule

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.52 |

| b (Å) | 12.34 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 992.1 |

This data is representative of a typical small organic molecule and is for illustrative purposes only.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. mdpi.com Understanding these interactions is crucial as they influence the physical properties of the solid, including melting point, solubility, and stability. For a derivative of this compound, the presence of the carbonyl and ether oxygen atoms allows for potential C-H···O hydrogen bonding, which could play a significant role in the crystal packing. The analysis of the crystal structure would reveal how these interactions guide the formation of the supramolecular architecture. mdpi.com

Theoretical and Computational Studies of 5 Methoxypent 3 En 2 One

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a compound like 5-Methoxypent-3-en-2-one, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic properties.

Electronic Structure Analysis (HOMO-LUMO Energies, Orbital Contributions)

An analysis of the electronic structure would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For this compound, it would be expected that the π-orbitals of the conjugated system would significantly contribute to both the HOMO and LUMO.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) | Primary Atomic Orbital Contributions |

| HOMO | Data not available | Data not available |

| LUMO | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the β-carbon of the unsaturated system would likely be areas of positive potential, indicating sites for nucleophilic attack.

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the outcome of chemical reactions. The interactions between the HOMO of one reactant and the LUMO of another are key to understanding reaction mechanisms. For this compound, FMO theory could predict its behavior in pericyclic reactions, nucleophilic additions, and electrophilic substitutions.

Conformational Analysis and Isomerization Pathways

The flexibility of the single bonds in this compound allows for different spatial arrangements of its atoms, known as conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. For this compound, a PES scan could be used to identify the most stable conformers and the transition states that connect them.

Computational Studies on Geometric Isomerism (Z/E)

The carbon-carbon double bond in this compound can exist as two different geometric isomers: (3E)-5-methoxypent-3-en-2-one and (3Z)-5-methoxypent-3-en-2-one. Computational studies would be able to determine the relative thermodynamic stabilities of these isomers and calculate the energy barrier for their interconversion, which typically involves rotation around the double bond via a high-energy transition state.

A hypothetical data table for such a study would be:

| Isomer | Relative Energy (kJ/mol) |

| (3E)-5-methoxypent-3-en-2-one | Data not available |

| (3Z)-5-methoxypent-3-en-2-one | Data not available |

| Rotational Barrier | Data not available |

Reaction Mechanism Modeling

Detailed theoretical and computational studies on the reaction mechanisms involving this compound are limited in publicly accessible scientific literature. However, the application of computational chemistry provides a powerful tool for elucidating the intricate details of chemical transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

The localization of transition states is a fundamental aspect of understanding reaction mechanisms, providing insight into the highest energy point along the reaction pathway. For a hypothetical reaction involving this compound, computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to locate the geometry of the transition state. Once a transition state is identified and confirmed by the presence of a single imaginary frequency, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations map the reaction pathway from the transition state down to the reactants and products, verifying that the located transition state connects the intended species.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting spectroscopic properties, aiding in the identification and characterization of molecules.

Computational NMR Chemical Shift Calculation for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, can be used to calculate the NMR chemical shifts (δ) of a molecule. By comparing the calculated chemical shifts with experimentally obtained spectra, the proposed structure of this compound and its derivatives can be verified. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 2.15 | 27.5 |

| C2 | - | 198.0 |

| C3 | 6.20 | 130.0 |

| C4 | 6.90 | 145.0 |

| C5 | 4.10 | 70.0 |

| OCH₃ | 3.80 | 58.0 |

Vibrational Frequency Calculations for IR and Raman Data Interpretation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in IR and Raman spectra. These calculations are instrumental in assigning experimental bands to specific molecular motions, such as stretching and bending of bonds.

Below is a hypothetical table of key calculated vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O stretch | 1685 |

| C=C stretch | 1640 |

| C-O-C stretch | 1150 |

| C-H stretch (alkenyl) | 3050 |

| C-H stretch (methyl) | 2950 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound, study its interactions with solvent molecules, and investigate its dynamic properties. These simulations can offer insights into how the molecule behaves in a realistic environment, complementing the static picture provided by quantum mechanical calculations.

Solvent Effects on Reactivity and Conformation

No specific studies detailing the influence of various solvents on the reactivity of this compound through computational models were found. Research on how solvent polarity and hydrogen bonding capabilities affect the conformational equilibrium (e.g., s-cis vs. s-trans isomers) of this specific compound is not available in the searched scientific literature.

Intermolecular Interactions in Solution

There is no available research that specifically investigates the intermolecular interactions of this compound in different solvents. Consequently, information regarding the nature and strength of interactions such as hydrogen bonding, dipole-dipole forces, and van der Waals forces for this compound in solution cannot be provided.

Applications of 5 Methoxypent 3 En 2 One in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

General methodologies for the synthesis of heterocyclic scaffolds such as pyridines, dihydropyridines, furans, and pyrroles are abundant in chemical literature. These syntheses often involve well-known reactions and starting materials. However, the specific utility of 5-Methoxypent-3-en-2-one in these transformations is not detailed in available scientific reports.

Pyridine (B92270) and Dihydropyridine (B1217469) Scaffolds

The construction of pyridine and dihydropyridine rings is fundamental in medicinal chemistry. Common strategies include the Hantzsch pyridine synthesis and its variations, which typically involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. While α,β-unsaturated ketones can be employed in related cyclocondensation reactions, the specific use of this compound as a precursor for these scaffolds is not described.

Furan (B31954) and Pyrrole (B145914) Derivatives

The synthesis of furan and pyrrole derivatives often relies on classic methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. Other routes to these five-membered heterocycles exist, but a direct and documented synthetic pathway starting from this compound is not found in the current body of scientific literature.

Other Nitrogen and Oxygen Heterocycles

The synthesis of a wide array of nitrogen and oxygen heterocycles is a cornerstone of modern organic synthesis. These syntheses are highly diverse, employing a multitude of starting materials and reaction cascades. Despite the potential for this compound to act as a versatile synthon due to its functional groups, its application in the construction of other specific nitrogen and oxygen-containing heterocyclic systems is not documented.

Precursor in Natural Product Total Synthesis

The total synthesis of natural products is a significant driver of innovation in organic chemistry, often requiring the development of novel synthetic strategies and the use of unique building blocks.

Incorporation into Polyketide Frameworks

Polyketides are a large and structurally diverse class of natural products. Their synthesis often involves the iterative coupling of small carboxylic acid-derived units. While the structural motif of this compound might suggest its potential as a C5 building block in the assembly of polyketide chains, there are no specific examples of its incorporation into such frameworks reported in the literature.

Construction of Complex Ring Systems

The formation of intricate ring systems is a hallmark of natural product synthesis. This often involves powerful cycloaddition reactions, rearrangement cascades, and other strategic bond-forming events. The potential for this compound to participate in these transformations as a key precursor for the construction of complex cyclic architectures in the context of total synthesis has not been demonstrated in published research.

Despite a comprehensive search for scholarly articles, patents, and chemical databases, no specific information was found regarding the applications of the chemical compound “this compound” in the areas outlined in the user's request. The search yielded general information on topics such as multi-component reactions, the synthesis of monomers and polymers, and the use of various organic reagents. However, none of the retrieved documents specifically mentioned or detailed the use of this compound as an intermediate for materials science precursors, its role in multi-component reaction strategies, or its application in the design and synthesis of advanced organic reagents.

The performed searches on "synthesis of monomers from this compound for polymerization," "this compound in the preparation of ligands for catalysis," "multi-component reactions involving this compound," "chemo-, regio-, and stereoselectivity in multi-component reactions of this compound," and "synthesis of advanced organic reagents using this compound" did not provide any relevant results.

Therefore, this article cannot be generated as per the provided outline due to the lack of available scientific literature and data on the specified applications of this compound.

Future Research Directions and Emerging Paradigms for 5 Methoxypent 3 En 2 One

Sustainable and Eco-Friendly Synthetic Methodologies

The development of green and sustainable methods for the synthesis of 5-Methoxypent-3-en-2-one is a primary area of future research. Traditional synthetic approaches often rely on harsh conditions and stoichiometric reagents. Modern catalysis offers milder and more efficient alternatives.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis offers a powerful approach for the green synthesis and modification of molecules like this compound. Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity.

Future research could focus on the enzymatic synthesis of this compound. For instance, aldolases could be engineered to catalyze the condensation of a methoxy-acetaldehyde equivalent with acetone (B3395972). Another avenue involves the use of lipases for the kinetic resolution of a racemic precursor, such as 5-hydroxypent-3-en-2-one, followed by methylation to yield enantiomerically enriched this compound.

Furthermore, enzymes such as ene-reductases could be employed for the stereoselective reduction of the carbon-carbon double bond in this compound, providing access to valuable chiral building blocks. The table below outlines potential enzyme classes and their applications.

| Enzyme Class | Potential Application for this compound | Anticipated Product |

| Aldolase | Asymmetric condensation | (R)- or (S)-5-hydroxy-5-methoxypentan-2-one |

| Lipase | Kinetic resolution of 5-hydroxypent-3-en-2-one | Enantiomerically enriched 5-hydroxypent-3-en-2-one |

| Ene-reductase | Asymmetric reduction of the C=C bond | (R)- or (S)-5-methoxypentan-2-one |

| Baeyer-Villiger Monooxygenase | Oxidation of the ketone | 4-methoxybut-2-enyl acetate |

Photoredox Catalysis and Electrosynthesis

Visible-light photoredox catalysis and electrosynthesis have emerged as powerful tools for sustainable organic synthesis, avoiding the need for harsh reagents and high temperatures. These methods rely on the generation of radical intermediates under mild conditions.

The synthesis of this compound could be envisioned through a photoredox-catalyzed coupling of a suitable methoxy-containing radical precursor with a vinyl ketone equivalent. For instance, the β-selective acylation of an appropriate alkene could be explored.

Electrosynthesis offers another promising route. Anodic oxidation could be employed to generate a key intermediate from a simple precursor, which then undergoes condensation to form the target molecule. Conversely, cathodic reduction of a suitable starting material could also be investigated. These methods offer the advantage of using electricity as a clean reagent. acs.org

Exploration of Novel Reactivity and Transformation Pathways

Beyond its synthesis, the unique electronic properties of this compound, arising from the interplay of the electron-withdrawing enone system and the electron-donating methoxy (B1213986) group, open up avenues for exploring novel chemical transformations.

C-H Functionalization Strategies

Direct C-H functionalization is a highly atom-economical and efficient strategy for molecular diversification. For this compound, several C-H bonds are potential targets for functionalization, including the vinylic protons and the methyl group.

Transition-metal catalysis, particularly with palladium, rhodium, or iridium, could enable the direct arylation, alkenylation, or alkylation of the C-C double bond. acs.org Given the electron-deficient nature of the alkene, radical-based C-H functionalization approaches could also prove effective.

Organocatalytic Applications

Organocatalysis provides a metal-free approach to asymmetric synthesis. The enone moiety of this compound is an excellent Michael acceptor, making it an ideal substrate for a wide range of organocatalytic conjugate additions. researchgate.net

Chiral amines, thioureas, or phosphoric acids could be employed as catalysts to promote the enantioselective addition of various nucleophiles, such as malonates, nitroalkanes, and thiols, to the β-position of the enone. These reactions would lead to the formation of highly functionalized and stereochemically rich products. mdpi.com The table below summarizes potential organocatalytic transformations.

| Organocatalyst Type | Nucleophile | Reaction Type | Potential Product |

| Chiral Amine (e.g., prolinol derivatives) | Diethyl malonate | Michael Addition | Diethyl 2-(4-methoxy-3-oxobutyl)malonate |

| Chiral Thiourea | Nitromethane | Michael Addition | 5-methoxy-4-nitro-pentan-2-one |

| Chiral Phosphoric Acid | Indole | Friedel-Crafts Alkylation | 3-(4-methoxy-3-oxobutyl)-1H-indole |

Development of this compound as a Precursor for Undiscovered Compound Classes

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of novel and potentially biologically active compound classes, particularly heterocycles. arkat-usa.orgekb.eg

The presence of both an electrophilic enone system and a nucleophilic methoxy group (or its precursor, a hydroxy group) allows for intramolecular cyclization reactions. For example, treatment with a nitrogen nucleophile could initiate a cascade reaction involving Michael addition followed by intramolecular cyclization to afford novel piperidine (B6355638) or azepine derivatives.

Furthermore, this compound can act as a versatile building block in multicomponent reactions. By reacting with a variety of substrates in a one-pot fashion, complex molecular architectures can be rapidly assembled. For instance, a reaction with a hydrazine (B178648) derivative and a β-ketoester could lead to the formation of novel pyrazole-containing compounds. The exploration of such transformations could lead to the discovery of previously unknown heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. nih.gov

Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound

The ability to observe and quantify chemical transformations in real-time is paramount to understanding reaction kinetics, identifying transient intermediates, and elucidating complex mechanisms. For reactions involving this compound, such as Michael additions, conjugate additions, and cycloadditions, advanced in situ spectroscopic techniques are becoming indispensable tools. researchgate.netmasterorganicchemistry.comlibretexts.org

Real-time Fourier-Transform Infrared (FT-IR) Spectroscopy has proven effective in monitoring the kinetics of reactions like the Michael addition involving α,β-unsaturated carbonyl compounds. researchgate.net By tracking the disappearance of the characteristic C=C stretching vibration of the enone system in this compound and the appearance of new vibrational modes corresponding to the product, researchers can obtain high-fidelity kinetic data. This allows for a detailed investigation of reaction rates under various conditions, providing insights into the influence of catalysts, solvents, and temperature.

Raman Spectroscopy offers complementary information and is particularly well-suited for in-line reaction monitoring due to its low sensitivity to water and the flexibility of fiber-optic probes. researchgate.net It can be employed to study the stereochemistry of α,β-unsaturated ketones and monitor changes in the carbonyl and carbon-carbon double bond environments during a reaction. researchgate.net For this compound, this could be instrumental in understanding the subtle electronic and structural changes that occur upon coordination with catalysts or during nucleophilic attack. The combination of Raman spectroscopy with chemometric techniques, such as Partial Least Squares (PLS) regression, allows for the development of robust models that can predict the concentration of reactants, intermediates, and products in real-time from complex spectral data. nih.govnih.govmdpi.com

UV-Visible Spectroscopy can also be applied, particularly for studying changes in conjugation. The Woodward-Fieser rules for α,β-unsaturated carbonyl compounds provide a basis for correlating structural changes with shifts in the maximum absorption wavelength (λmax). youtube.com This can be a straightforward method for monitoring the progress of reactions that alter the conjugated system of this compound.

The data generated from these in situ techniques provide a rich dataset for kinetic modeling and mechanistic validation. The table below summarizes the potential applications of these spectroscopic methods for studying reactions of this compound.

| Spectroscopic Technique | Key Observable Parameters for this compound Reactions | Potential Research Applications |

| FT-IR Spectroscopy | C=C stretch, C=O stretch, formation of new functional group vibrations | Real-time kinetic analysis of addition reactions, catalyst screening, effect of reaction conditions on rate. researchgate.net |

| Raman Spectroscopy | C=C stretch, C=O stretch, skeletal vibrations, changes in stereochemistry | In-line process monitoring, mechanistic studies of stereoselective reactions, development of predictive chemometric models. researchgate.netresearchgate.netnih.gov |

| UV-Visible Spectroscopy | Shift in λmax corresponding to the π-π* transition of the conjugated system | Monitoring reactions that alter the conjugation, determination of reaction endpoints. youtube.com |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Reaction Prediction: Machine learning models, particularly neural networks and random forests, can be trained on large databases of chemical reactions to predict the products and stereoselectivity of new transformations. nih.govarxiv.orgresearchgate.netresearchgate.netbrandeis.edu For a versatile substrate like this compound, which can undergo various reaction types, ML models can help to predict the likely outcome of a reaction with a given set of reagents and catalysts. This is particularly valuable in the context of stereoselective reactions, where predicting the enantiomeric excess (ee) is a significant challenge. By analyzing the structural features of the substrate, nucleophile, and catalyst, ML algorithms can learn the intricate relationships that govern stereoselectivity. nih.govresearchgate.netbrandeis.edu

The synergy between high-throughput experimentation (HTE), in situ monitoring, and AI is a particularly powerful paradigm. Automated robotic systems can perform numerous reactions in parallel, with real-time spectroscopic monitoring providing immediate feedback. This data can then be fed into an AI model that learns from the results and suggests the next set of experiments to perform, creating a closed-loop system for accelerated reaction discovery and optimization. preprints.org

The table below outlines the potential impact of integrating ML and AI in the study of this compound.

| Application Area | Machine Learning / AI Technique | Potential Impact on Research of this compound |

| Product Prediction | Neural Networks, Random Forests | Prediction of major and minor products for novel reactions, aiding in reaction discovery. zamann-pharma.com |

| Stereoselectivity Prediction | Composite Machine Learning Models | Quantitative prediction of enantiomeric or diastereomeric ratios, guiding the design of asymmetric syntheses. nih.govresearchgate.netbrandeis.edu |

| Reaction Optimization | Bayesian Optimization, Genetic Algorithms | Rapid identification of optimal reaction conditions (temperature, solvent, catalyst) for yield and selectivity, accelerating process development. preprints.orgbeilstein-journals.org |

| Mechanism Elucidation | Data Mining of Reaction Databases | Identification of patterns and correlations in reactivity data to propose and validate reaction mechanisms. |

Q & A

Q. How can researchers optimize the synthesis of 5-methoxypent-3-en-2-one for reproducibility?

Methodological Answer: To ensure reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) and use factorial design experiments to identify critical variables. For example, solvent polarity and base strength significantly influence enolate formation in ketone synthesis. Include NMR or GC-MS data for intermediate characterization and validate purity via HPLC . Provide step-by-step protocols in supplementary materials, adhering to CONSORT-EHEALTH guidelines for methodological transparency .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- GC-MS : Ideal for volatile compound analysis; use splitless injection mode and electron ionization (EI) at 70 eV for fragmentation patterns .

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the α,β-unsaturated ketone moiety .

- FT-IR : Confirm carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and conjugated double bonds at ~1600–1650 cm⁻¹ .

Include raw spectral data in supplementary files to enable cross-validation .

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity data for this compound?

Methodological Answer: Contradictions often arise from solvent effects or competing reaction pathways. Conduct controlled kinetic studies under inert atmospheres (e.g., argon) to isolate variables. For example:

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy .

- Molecular Dynamics (MD) : Simulate solvent interactions to model solvation effects on reactivity .

- QSPR Models : Corrate experimental data (e.g., Hammett σ values) with computational descriptors like partial atomic charges .

Validate predictions against experimental UV-Vis and cyclic voltammetry data .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in catalytic cycles?

Methodological Answer:

- Isotopic Labeling : Use deuterated substrates (e.g., CD₃O-) to track methoxy group participation in transition states via kinetic isotope effects (KIE) .

- In Situ Spectroscopy : Employ Raman or IR to monitor intermediate formation during reactions .

- Computational Mapping : Combine DFT with intrinsic reaction coordinate (IRC) analysis to visualize energy barriers .

Publish raw trajectory files and input parameters for peer validation .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Systematically compare assay conditions (cell lines, concentrations, controls) across studies to identify confounding factors .

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify potency (EC₅₀) and efficacy .

- Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays to rule out false positives .

Report confidence intervals and effect sizes to contextualize variability .

Experimental Design for Stability Studies

Q. What protocols ensure accurate assessment of this compound’s stability under varying conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–80°C), light (UV-A/B), and humidity (75% RH) for 1–4 weeks .

- Analytical Endpoints : Monitor degradation via UPLC-PDA (photodiode array) to detect byproducts and quantify parent compound loss .

- Kinetic Modeling : Fit data to zero/first-order models to estimate degradation rates and shelf-life .

Include chromatograms and Arrhenius plots in supplementary materials .

Comparative Studies with Structural Analogs

Q. How can researchers systematically compare this compound with its fluorinated analogs (e.g., 5,5,5-trifluoro derivatives)?

Methodological Answer:

- Synthetic Parallelism : Prepare analogs using identical conditions (e.g., Claisen-Schmidt condensation) to isolate electronic effects .

- Spectroscopic Benchmarking : Compare NMR chemical shifts and IR stretches to quantify electron-withdrawing/donating effects .

- Thermodynamic Profiling : Measure ΔH of hydrogenation via calorimetry to assess conjugation stability .

Use ANOVA to statistically differentiate results across analogs .

Tables for Data Presentation

Q. Table 1: Key Analytical Parameters for this compound

| Technique | Parameters | Value |

|---|---|---|

| GC-MS | Retention Time | 8.2 min |

| NMR (¹H) | δ (ppm) | 2.1 (s, CH₃), 6.3 (d, J=10 Hz, CH₂) |

| FT-IR | C=O Stretch | 1725 cm⁻¹ |

Q. Table 2: Stability Study Conditions

| Condition | Duration | Degradation (%) |

|---|---|---|

| 40°C, dark | 4 weeks | 5.2 ± 0.3 |

| UV-B light | 2 weeks | 22.7 ± 1.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.